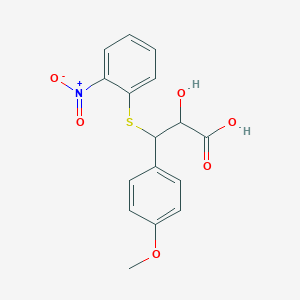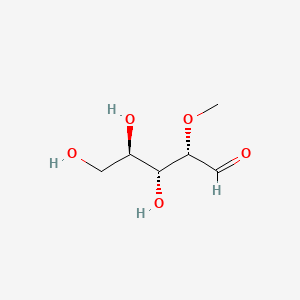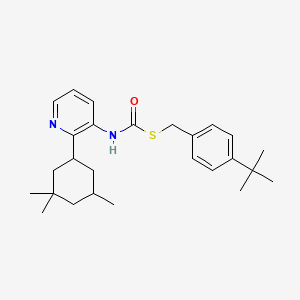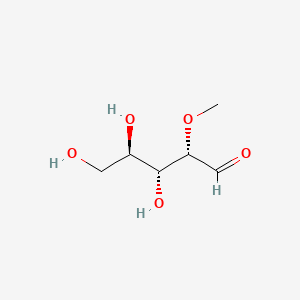
1-(2-Ethylaminoethyl)adamantane hydrochloride hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethylaminoethyl)adamantane hydrochloride hydrate is a chemical compound with the molecular formula C14H28ClNO. It is known for its unique structure, which includes an adamantane core—a highly stable and rigid hydrocarbon framework. This compound is often used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethylaminoethyl)adamantane hydrochloride hydrate typically involves the reaction of adamantane with ethylamine under controlled conditions. The process generally includes:
Adamantane Activation: Adamantane is first activated using a suitable catalyst.
Ethylamine Addition: Ethylamine is then added to the activated adamantane.
Hydrochloride Formation: The resulting product is treated with hydrochloric acid to form the hydrochloride salt.
Hydration: Finally, the compound is hydrated to obtain this compound.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethylaminoethyl)adamantane hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where the ethylamino group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of adamantane oxides.
Reduction: Formation of reduced adamantane derivatives.
Substitution: Formation of substituted adamantane derivatives.
Scientific Research Applications
1-(2-Ethylaminoethyl)adamantane hydrochloride hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Used in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Ethylaminoethyl)adamantane hydrochloride hydrate involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It can bind to certain receptors in biological systems, modulating their activity.
Inhibit Enzymes: The compound can inhibit specific enzymes, affecting various biochemical pathways.
Modulate Pathways: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
1-(2-Ethylaminoethyl)adamantane hydrochloride hydrate can be compared with other similar compounds, such as:
- 1-(2-Aminoethyl)adamantane hydrochloride
- 1-(2-Methylaminoethyl)adamantane hydrochloride
- 1-(2-Dimethylaminoethyl)adamantane hydrochloride
Uniqueness: The unique structure of this compound, with its ethylamino group, provides distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .
Properties
Molecular Formula |
C14H28ClNO |
|---|---|
Molecular Weight |
261.83 g/mol |
IUPAC Name |
2-(1-adamantyl)-N-ethylethanamine;hydrate;hydrochloride |
InChI |
InChI=1S/C14H25N.ClH.H2O/c1-2-15-4-3-14-8-11-5-12(9-14)7-13(6-11)10-14;;/h11-13,15H,2-10H2,1H3;1H;1H2 |
InChI Key |
LHRDAHFXQQQRAG-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCC12CC3CC(C1)CC(C3)C2.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B13820767.png)
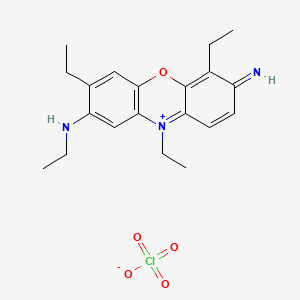
![L-Serine,N-[n-[n-[(phenylmethoxy)carbonyl]glycyl]glycyl]-(9ci)](/img/structure/B13820774.png)
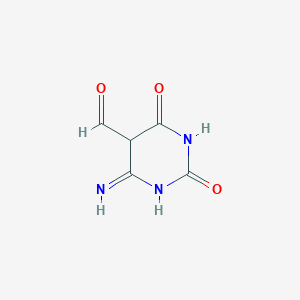
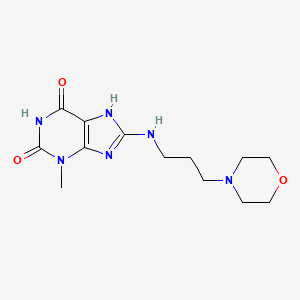
![(2Z)-3-propyl-2-[(2E)-2-[(3-propyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzothiazole;iodide](/img/structure/B13820785.png)
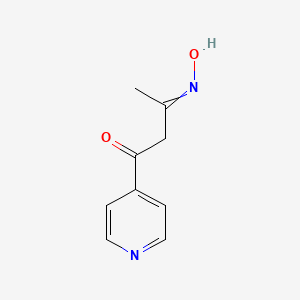
![5,5'-Dichloro[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B13820794.png)
![1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B13820802.png)
